molecular formula C8H6Br2ClNO B15290160 4-Amino-3-bromo-5-chlorophenyl-2-bromoethanone

4-Amino-3-bromo-5-chlorophenyl-2-bromoethanone

Cat. No.: B15290160
M. Wt: 327.40 g/mol
InChI Key: JRLVTGRWQCKOSS-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-5-chlorophenyl-2-bromoethanone is a chemical compound with the molecular formula C₈H₆Br₂ClNO and a molecular weight of 327.4 g/mol . This compound is characterized by the presence of amino, bromo, and chloro functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-bromo-5-chlorophenyl-2-bromoethanone typically involves the bromination of 4-Amino-3-bromo-5-chlorophenyl-2-ethanone. The reaction is carried out in chloroform with a catalytic amount of potassium iodide and tertiary butyl amine at low temperatures (0-5°C) for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves the use of large-scale bromination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-bromo-5-chlorophenyl-2-bromoethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

4-Amino-3-bromo-5-chlorophenyl-2-bromoethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-5-chlorophenyl-2-bromoethanone involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies on its exact mechanism are still ongoing.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-bromo-5-chlorophenyl-2-ethanone: A precursor in the synthesis of 4-Amino-3-bromo-5-chlorophenyl-2-bromoethanone.

    4-Amino-3-bromo-5-chlorophenyl-2-chloroethanone: Another halogenated derivative with similar properties.

Properties

Molecular Formula

C8H6Br2ClNO

Molecular Weight

327.40 g/mol

IUPAC Name

1-(4-amino-3-bromo-5-chlorophenyl)-2-bromoethanone

InChI

InChI=1S/C8H6Br2ClNO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3,12H2

InChI Key

JRLVTGRWQCKOSS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Br)C(=O)CBr

Origin of Product

United States

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